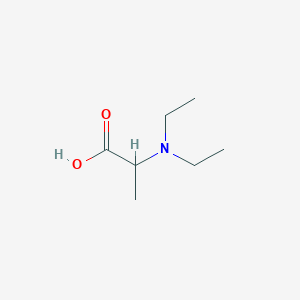
Chembl4562250
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, you would start with a description of the compound, including its chemical name, formula, and structure. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can involve looking at the chemical reactions used to synthesize the compound from its constituent elements or from other compounds .Molecular Structure Analysis
Analyzing the molecular structure of a compound involves understanding its atomic composition and how those atoms are arranged . Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine or predict molecular structure.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can involve both predicting possible reactions based on the compound’s structure and reactivity, and looking at experimental data from the literature .Physical And Chemical Properties Analysis
Analyzing the physical and chemical properties of a compound can involve looking at a wide range of properties, including its melting and boiling points, solubility, stability, and reactivity .科学的研究の応用
Bioactivity Database for Drug Discovery : ChEMBL is a large-scale bioactivity database containing information about a wide range of drug-like bioactive compounds. It plays a crucial role in chemical biology and drug-discovery research problems (Gaulton et al., 2011).
Enhancements and New Features : The ChEMBL database has undergone various updates to include new sources of bioactivity data, improvements in the annotation of assays and targets using ontologies, and inclusion of targets and indications for clinical candidates (Gaulton et al., 2016).
Streamlining Access to Drug Discovery Data : ChEMBL web services have been improved to provide more data from the underlying database and introduce new functionality, facilitating the building of applications and data processing workflows relevant to drug discovery (Davies et al., 2015).
Database Update and Growth : ChEMBL's update has seen more comprehensive tracking of compounds from research stages through clinical development, development of a richer data model for representing drug targets, and improved user identification of reliable data (Bento et al., 2013).
Direct Deposition of Bioassay Data : ChEMBL has been enhanced for more robust capture and representation of assay details, allowing updating of datasets and deposition of supplementary data (Mendez et al., 2018).
Crop Protection Bioassay Data : To broaden the applicability of the ChEMBL database in fields such as crop protection research, an extensive dataset of bioactivity data of insecticidal, fungicidal, and herbicidal compounds and assays has been added (Gaulton et al., 2015).
Data-mining of Literature Bioactivity Data : ChEMBL is used to support chemical biology, lead discovery, and target selection in drug discovery, containing small-molecule SAR data and information on protein, cell line, and whole-organism 'targets' (Bellis et al., 2011).
In Vivo Pharmacology Assay Results : ChEMBL contains a significant dataset of in vivo assays, key for translational medicine in drug discovery, improving the utility of in vivo data for research (Hunter et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c1-15-5-7-19(11-17(15)3)21-13-22-24-28-31(25(33)29(24)9-10-30(22)27-21)14-23(32)26-20-8-6-16(2)18(4)12-20/h5-13H,14H2,1-4H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKKLAMXPCEWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)C)C)C3=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N-butyl-N-methylsulfamoyl)benzoate](/img/structure/B2673349.png)
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2673352.png)
![4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2673353.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2673355.png)
![2-[(4-Ethylphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2673356.png)



![Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2673360.png)

